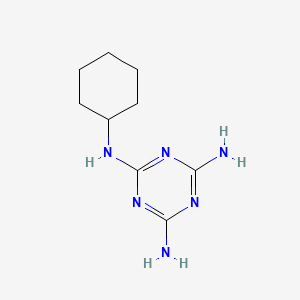

Cyclohexylmelamine

Übersicht

Beschreibung

Cyclohexylmelamine is an organic compound that belongs to the class of melamines. It is characterized by the presence of a cyclohexyl group attached to the melamine core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Cyclohexylmelamine can be synthesized through several methods. One common synthetic route involves the reaction of melamine with cyclohexylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to achieve high yields and purity.

Analyse Chemischer Reaktionen

General Reactivity of Melamine

Melamine (C₃H₆N₆) is a heterocyclic triazine with three amino groups. Its reactions typically involve:

-

Nucleophilic substitution at amino groups.

-

Condensation with aldehydes (e.g., formaldehyde).

-

Hydrolysis under acidic or alkaline conditions.

Key reactions from the literature include:

1.1. Condensation with Aldehydes

Melamine reacts with formaldehyde to form methylol derivatives, which polymerize into thermosetting resins (e.g., melamine-formaldehyde resins) . For cyclohexylmelamine, analogous reactions might occur if functional groups (e.g., hydroxyl or aldehyde) are present.

1.2. Hydrolysis Pathways

Melamine undergoes stepwise hydrolysis:

-

Ammeline (C₃H₅N₅O) forms under boiling with concentrated nitric acid or heating with sulfuric acid at 150°C.

-

Ammelide (C₃H₄N₄O₂) and cyanuric acid (C₃H₃N₃O₃) are produced under prolonged hydrolysis .

This compound’s hydrolysis would likely depend on the stability of its cyclohexyl substituents under similar conditions.

1.3. Reaction with Acid Anhydrides and Halides

Melamine reacts slowly with acid chlorides or anhydrides (e.g., acetic anhydride) to form acylated derivatives, though excess reagents and heat are required . this compound might exhibit reduced reactivity due to steric hindrance from its bulky substituents.

Potential Reactions of this compound (Inferred)

Assuming this compound retains melamine’s core structure with cyclohexyl groups attached, hypothetical reactions could include:

2.1. Alkylation/Acylation

-

Target sites : Amino groups.

-

Reagents : Alkyl halides, acyl chlorides.

-

Products : N-alkylated or N-acylated derivatives.

2.2. Polymerization

-

Conditions : Heating with aldehydes (e.g., glyoxal) under basic or acidic catalysis.

-

Products : Crosslinked resins, analogous to melamine-glyoxal polymers .

2.3. Oxidative Degradation

-

Reagents : Strong oxidizers (e.g., KMnO₄).

-

Products : Possible ring cleavage or hydroxylation, yielding derivatives like cyanuric acid .

Data Gaps and Limitations

No experimental data on this compound’s synthesis, stability, or reaction mechanisms were found in the reviewed sources. Key uncertainties include:

-

Steric effects : Cyclohexyl groups may hinder reactions at the triazine core.

-

Electronic effects : Substituents could alter the electron density of amino groups.

Recommended Research Directions

To address these gaps, studies could explore:

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

- Resin Production : Cyclohexylmelamine is commonly used in the formulation of thermosetting resins. These resins are known for their durability and heat resistance, making them ideal for coatings and adhesives in automotive and construction industries.

- Flame Retardants : The compound acts as an effective flame retardant due to its nitrogen-rich structure. It can be incorporated into various materials to enhance their fire resistance, which is crucial for safety in building materials and textiles .

- Coatings : this compound is utilized in the production of high-performance coatings that require excellent adhesion and chemical resistance. These coatings are applied in environments that demand durability, such as industrial machinery and consumer goods .

Coating Formulations

A study published in Materials Sciences and Applications demonstrated the effectiveness of this compound in creating durable coatings that withstand harsh environmental conditions. The research highlighted the compound's ability to improve adhesion properties while maintaining flexibility .

Flame Retardant Applications

Research has shown that incorporating this compound into polymer matrices significantly enhances their flame-retardant properties. A case study focused on the use of this compound in polyurethane foams indicated a marked improvement in ignition resistance and smoke suppression .

Agricultural Uses

This compound also finds applications in agriculture, particularly as an intermediate for producing agrochemicals. Its enhanced solubility allows for better formulation of pesticides and herbicides, improving their efficacy and reducing environmental impact .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | Resin Production | Durability, heat resistance |

| Coatings | High-performance Coatings | Excellent adhesion, chemical resistance |

| Flame Retardants | Fire-resistant materials | Enhanced safety |

| Agriculture | Agrochemical formulations | Improved efficacy, reduced environmental impact |

Wirkmechanismus

The mechanism of action of cyclohexylmelamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Cyclohexylmelamine can be compared with other similar compounds such as:

Cyclohexylamine: Both compounds contain a cyclohexyl group, but cyclohexylamine lacks the melamine core. Cyclohexylamine is primarily used as an intermediate in organic synthesis and as a corrosion inhibitor.

Melamine: Melamine is the core structure of this compound. It is widely used in the production of melamine resins and plastics.

Hexamethylenetetramine: This compound is structurally similar to this compound and is used in the production of phenolic resins and as a curing agent for rubber.

This compound stands out due to its unique combination of the cyclohexyl group and melamine core, which imparts distinct chemical and biological properties.

Biologische Aktivität

Cyclohexylmelamine is a derivative of melamine, a compound recognized for its diverse applications in the chemical industry, particularly in the production of resins and plastics. However, its biological activity has garnered attention due to potential health implications, particularly concerning nephrotoxicity and other adverse effects associated with melamine exposure.

This compound is characterized by its cyclic structure, which influences its solubility and reactivity. The compound's molecular formula is , and it features a melamine core with cyclohexyl substitutions that modify its physical and chemical properties.

Biological Activity Overview

1. Nephrotoxicity:

Research indicates that exposure to melamine and its derivatives, including this compound, can lead to significant renal damage. A notable case involved the 2008 Chinese milk scandal, where melamine was implicated in acute kidney injury among infants. Studies have shown that melamine can form crystalline structures in the kidneys, leading to urolithiasis (kidney stones) and acute renal failure .

2. Mechanisms of Action:

The nephrotoxic effects of this compound are thought to arise from its ability to induce oxidative stress and inflammation in renal tissues. In vitro studies have demonstrated that exposure to melamine derivatives can lead to increased levels of reactive oxygen species (ROS), which contribute to cellular damage .

3. Case Studies:

A longitudinal study tracking children exposed to melamine-contaminated products revealed a higher incidence of urinary stones and renal dysfunction compared to unexposed controls. In one cohort study, 17% of screened children exhibited urinary calculi, with significant associations between melamine exposure levels and kidney injury biomarkers such as KIM-1 and EGF .

Table 1: Summary of Key Findings on this compound's Biological Activity

Environmental Impact

This compound's environmental persistence raises concerns about its impact on ecosystems. Studies have detected melamine derivatives in urban stormwater runoff, indicating potential risks to aquatic life. The biological activity of these compounds in non-target organisms remains an area of active research .

Eigenschaften

IUPAC Name |

2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N6/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H5,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEJGRHXJIQFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971431 | |

| Record name | N~2~-Cyclohexyl-1,3,5-triazinane-2,4,6-triimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5606-25-7 | |

| Record name | N2-Cyclohexyl-1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5606-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-Cyclohexyl-1,3,5-triazinane-2,4,6-triimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.